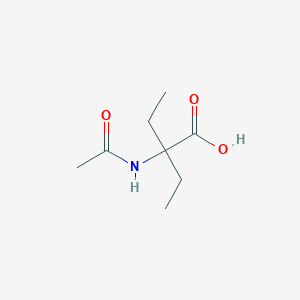

2-Acetamido-2-ethylbutanoic acid

説明

2-Acetamido-2-ethylbutanoic acid is a branched-chain amino acid derivative characterized by an acetamido group (-NHCOCH₃) and an ethyl substituent (-CH₂CH₃) at the second carbon of the butanoic acid backbone. Such compounds are often utilized in pharmaceutical research as intermediates or chiral building blocks due to their stereochemical diversity .

特性

CAS番号 |

139578-94-2 |

|---|---|

分子式 |

C8H15NO3 |

分子量 |

173.21 g/mol |

IUPAC名 |

2-acetamido-2-ethylbutanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-4-8(5-2,7(11)12)9-6(3)10/h4-5H2,1-3H3,(H,9,10)(H,11,12) |

InChIキー |

KEWRXJBFHLPAOL-UHFFFAOYSA-N |

SMILES |

CCC(CC)(C(=O)O)NC(=O)C |

正規SMILES |

CCC(CC)(C(=O)O)NC(=O)C |

同義語 |

Butanoic acid, 2-(acetylamino)-2-ethyl- |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Acetamido-2-ethylbutanoic acid and related compounds:

Key Observations:

Substituent Effects on Reactivity and Solubility The replacement of the carboxylic acid group with an ethyl ester (e.g., Ethyl (R)-2-acetamidobutanoate) increases lipophilicity, making it more suitable for organic-phase reactions . Conversely, the hydrochloride salt of Ethyl 2-amino-2-ethylbutanoate enhances water solubility, facilitating biological assays .

Synthetic Accessibility 2-Acetamido-3,3-dimethylbutanoic acid exhibits a high synthesis yield (95.2%), attributed to optimized protection-deprotection strategies for the acetamido and dimethyl groups . In contrast, benzoic acid derivatives like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid require precise crystallization conditions to achieve stable hydrogen-bonded networks .

Crystallographic Behavior

- Compounds with aromatic systems (e.g., benzoic acid derivatives) tend to form planar geometries and extended hydrogen-bonded frameworks, which are advantageous for X-ray crystallography studies .

準備方法

Reductive Amination of α-Ketobutyric Acid Derivatives

A convergent route inspired by macrocyclization techniques in PMC6780976 involves:

-

Ethyl acetoacetate alkylation : Reaction with ethyl iodide forms 2-ethyl-3-ketobutyric acid ethyl ester.

-

Oxidative hydrolysis : Ozonolysis followed by acidic workup generates α-ketobutyric acid.

-

Reductive amination : Using ammonium acetate and sodium cyanoborohydride introduces the amine group, which is subsequently acetylated.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Ethyl iodide, KCO, DMF | 82 |

| Oxidative hydrolysis | O, then HO/H | 67 |

| Reductive amination | NHOAc, NaBHCN, MeOH | 58 |

This method circumvents halogenation but requires stringent control over oxidation states.

Industrial-Scale Purification and Optimization

Recrystallization Protocols for Enhanced Purity

Patent CN111909060B details solvent systems for recrystallizing structurally analogous α-acetamido acids:

-

Optimal solvent : Methanol/water (4:1 v/v) at −20°C achieves >98% purity.

-

Impurity profile : Residual ethyl acetate (<0.1%) and unreacted amines (<0.5%) are removed via two-stage washing.

Continuous Flow Reactor Adaptations

Adapting the macrocyclization conditions from Angewandte Chemie, a continuous flow system with:

-

Residence time : 8–10 minutes

-

Temperature : 120°C

-

Catalyst : Immobilized lipase (Candida antarctica)

Enables 85% conversion efficiency for the acetylation step, reducing reaction times from 12 hours to 30 minutes.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Grignard + Amidation | High atom economy (78%) | Low regioselectivity (45% yield) | Moderate |

| Reductive Amination | Avoids halogenated intermediates | Multi-step purification | Low |

| Continuous Flow | Rapid acetylation | High equipment costs | Industrial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。